N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: is an organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorobenzyl group and a tetrahydrobenzothiophene core makes this compound particularly interesting for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKFVMQCMHZSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzylamine and 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 2-fluorobenzylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential interactions with biological targets. It can be used in the design of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex industrial products.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain proteins or enzymes, while the benzothiophene core can modulate the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- N-(2-bromobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- N-(2-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Uniqueness
N-(2-fluorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and altering electronic properties. This makes the compound particularly valuable for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
